molecular formula C10H14N2OS B5521736 N-1,3-thiazol-2-ylcyclohexanecarboxamide

N-1,3-thiazol-2-ylcyclohexanecarboxamide

Cat. No.: B5521736
M. Wt: 210.30 g/mol
InChI Key: WCIOEEMSQHADHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-thiazol-2-ylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C10H14N2OS and its molecular weight is 210.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 210.08268425 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

One study focused on the synthesis of N-(thiazol-2-ylcarbamothioyl) benzamide, utilizing it as a neutral ionophore for designing chromium(III) sensors. This compound showed affinity to chromium(III) through UV-visible spectrophotometry. Membranes containing this ionophore demonstrated excellent performance and Nernstian response behavior in detecting chromium levels in pharmaceutical samples, showcasing its potential in analytical applications (Ebadi Vazifekhoran et al., 2023).

Molecular Synthesis and Characterization

Research on the synthesis and characterization of thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, revealed their antimicrobial activity. The compound underwent extensive characterization using techniques like IR, NMR, XRD, and DFT modelling, showing promising results against various microorganisms (Çakmak et al., 2022).

Biological Activity

Thiazole derivatives have been explored for their antimicrobial and anticancer activities. For instance, benzothiazole derivatives including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides showed significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of certain bacteria and fungi (Nam et al., 2010).

Material Science and Sensor Development

N-(thiazol-2-yl)benzamide derivatives have been investigated as supramolecular gelators, emphasizing the role of methyl functionality and non-covalent interactions in gelation behavior. This research highlights the potential of thiazole derivatives in developing materials with specific properties, such as ethanol/water and methanol/water mixture gelation (Yadav & Ballabh, 2020).

Safety and Hazards

Sigma-Aldrich provides “N-1,3-thiazol-2-ylcyclohexanecarboxamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h6-8H,1-5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIOEEMSQHADHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexanecarbonyl chloride (4.38 g, 30 mmol) was added dropwise to a solution of 2-aminothiazole (3.00 g, 30 mmol) and di-isopropylethylamine (3.87 g, 30 mmol) in dichloromethane (50 ml) at 0° C. The mixture was warmed to room temperature, stirred for 18 h, washed with 1 N--HCl (2×50 ml) and 1 N--NaOH (2×50 ml), dried (MgSO4), and evaporated in vacuo to give the product (4.59 g) as white crystals.
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.